molecular formula C10H10ClFO B14050434 1-(4-Chloro-2-(fluoromethyl)phenyl)propan-1-one

1-(4-Chloro-2-(fluoromethyl)phenyl)propan-1-one

Cat. No.: B14050434
M. Wt: 200.64 g/mol
InChI Key: YKDOZAVZHYINFR-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-(fluoromethyl)phenyl)propan-1-one is a halogenated aryl ketone featuring a propan-1-one backbone substituted with a 4-chloro-2-(fluoromethyl)phenyl group. The presence of both chlorine and fluoromethyl groups on the aromatic ring introduces unique electronic and steric effects, influencing reactivity and interactions in chemical or biological systems .

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-[4-chloro-2-(fluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H10ClFO/c1-2-10(13)9-4-3-8(11)5-7(9)6-12/h3-5H,2,6H2,1H3

InChI Key

YKDOZAVZHYINFR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Cl)CF

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Chloro-2-(fluoromethyl)phenyl)propan-1-one typically involves the reaction of 4-chloro-2-(fluoromethyl)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol . Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Chloro-2-(fluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-2-(fluoromethyl)phenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-(fluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in halogen type, substitution patterns, and additional functional groups. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents on Phenyl Ring Key Structural Features
1-(4-Chloro-2-(fluoromethyl)phenyl)propan-1-one 4-Cl, 2-CH₂F Fluoromethyl and chloro para-substituent
1-(4-Chloro-2-(trifluoromethyl)phenyl)propan-1-one 4-Cl, 2-CF₃ Trifluoromethyl (stronger electron-withdrawing effect)
1-(4-Chloro-2,6-bis(trifluoromethyl)phenyl)ethanone 4-Cl, 2,6-CF₃ Two CF₃ groups (increased steric bulk)
1-(4-Chlorophenyl)propan-1-one 4-Cl Single chloro substituent (simpler structure)
1-(2-Chloro-4-fluorophenyl)propan-1-one 2-Cl, 4-F Mixed halogens (Cl and F) at ortho/para positions
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-Cl, cyclopropyl group Cyclopropyl introduces steric hindrance
Key Observations :
  • Electron-Withdrawing Effects : Trifluoromethyl (CF₃) groups are more electron-withdrawing than fluoromethyl (CH₂F), altering reaction kinetics in coupling reactions (e.g., lower yields for CF₃ analogs vs. CH₂F due to steric and electronic factors) .
  • Halogen Position : Para-substituted chloro groups (e.g., 1-(4-chlorophenyl)propan-1-one) generally exhibit higher reaction yields (67%) compared to meta-chloro derivatives (65%) in Claisen-Schmidt condensations .
Table 2: Reaction Performance of Halogenated Aryl Ketones
Compound Reaction Type Yield (%) Notes
1-(4-Chlorophenyl)propan-1-one Coupling with thiophenes 67 Higher yield due to para-substituent
1-(3-Chlorophenyl)propan-1-one Same as above 65 Meta-substituent slightly less active
1-(4-Bromophenyl)propan-1-one Coupling 60 Bromine’s larger size reduces yield
1-(4-Trifluoromethylphenyl)propan-1-one Coupling 64 CF₃ group moderates reactivity
  • Fluoromethyl vs. Trifluoromethyl : The fluoromethyl group in 1-(4-Chloro-2-(fluoromethyl)phenyl)propan-1-one offers a balance between electron withdrawal and steric accessibility, making it more versatile in catalysis compared to bulkier CF₃ analogs .
  • Mixed Halogen Systems : Compounds like 1-(2-chloro-4-fluorophenyl)propan-1-one demonstrate synergistic electronic effects, enhancing stability in intermediates for agrochemicals .

Biological Activity

1-(4-Chloro-2-(fluoromethyl)phenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, drawing on diverse sources to present a comprehensive overview of its properties, mechanisms, and potential applications.

Chemical Structure and Properties

The molecular formula of 1-(4-Chloro-2-(fluoromethyl)phenyl)propan-1-one is C10H10ClF O, with a molecular weight of approximately 202.64 g/mol. The compound features a chlorinated aromatic ring and a fluoromethyl group, which are known to influence its biological activity through enhanced lipophilicity and metabolic stability.

Antimicrobial Activity

Compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of chlorinated phenyl ketones have been reported to possess antibacterial and antifungal activities. The presence of halogen atoms in the structure typically enhances the lipophilicity, which can improve cell membrane penetration and increase antimicrobial efficacy .

Case Studies

A study involving structurally related compounds demonstrated that modifications in the substituents significantly affected their biological activity against various pathogens. For example, compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Enterococcus faecalis, indicating that 1-(4-Chloro-2-(fluoromethyl)phenyl)propan-1-one could potentially exhibit similar effects due to its unique substituents .

The biological activity of 1-(4-Chloro-2-(fluoromethyl)phenyl)propan-1-one is hypothesized to stem from its ability to interact with cellular targets involved in metabolic pathways. The fluoromethyl group is particularly noteworthy as it may enhance the compound's interaction with enzymes or receptors due to increased hydrophobicity, thus facilitating better binding affinity .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for understanding the potential therapeutic applications of any compound. Preliminary assessments suggest that compounds similar to 1-(4-Chloro-2-(fluoromethyl)phenyl)propan-1-one exhibit favorable ADMET properties, including moderate lipophilicity and low toxicity in human cell lines .

PropertyValue
Molecular Weight202.64 g/mol
LipophilicityModerate
ToxicityLow (in vitro studies)

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